molecular formula C21H27FN2O B2876918 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1396868-42-0

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea

Cat. No.: B2876918
CAS No.: 1396868-42-0
M. Wt: 342.458
InChI Key: LJILPBNVLLXWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a high-purity, research-grade chemical compound designed for pharmacological and medicinal chemistry research. This urea derivative is of significant scientific interest primarily due to its potential as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid metabolism pathway . Inhibiting sEH is a promising therapeutic strategy for managing neuropathic pain, as it stabilizes endogenous epoxy fatty acids, which exhibit anti-inflammatory and analgesic effects . Preclinical studies on structurally similar adamantane-based sEH inhibitors have demonstrated prominent analgesic activity in models of diabetic neuropathic pain, with efficacy comparable to established medications like gabapentin but acting through a distinct, non-opioid mechanism that may avoid risks of dependence . The molecular architecture of this compound integrates a rigid, lipophilic adamantane group, which enhances binding to the sEH enzyme, connected to a fluorinated aromatic system via a cyclopropyl-methylene-urea linker . This specific design, featuring fluorine and cyclopropane subunits, is intended to optimize interactions within the enzyme's active site, thereby improving inhibitory potency and selectivity. Furthermore, the incorporation of a methylene bridge between the adamantane cage and the urea moiety has been shown in related compounds to positively influence water solubility and lower melting points, which can be beneficial for downstream formulation in research settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-(1-adamantyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-18-3-1-17(2-4-18)20(5-6-20)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILPBNVLLXWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea typically involves multiple steps, starting with the preparation of the adamantane and cyclopropyl intermediates. The adamantane derivative is often synthesized through a Friedel-Crafts alkylation reaction, while the cyclopropyl group can be introduced via a cyclopropanation reaction. The final step involves the coupling of these intermediates with a urea derivative under controlled conditions, such as using a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Compounds :

(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea (8a) : Lacks fluorination and cyclopropyl groups. Exhibits a melting point of 249–250°C and moderate synthetic yield (25–80%) depending on the route .

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea : Chlorine substituent enhances halogen bonding but reduces metabolic stability compared to fluorine. Crystallographic studies reveal planar urea cores and intermolecular hydrogen bonding patterns similar to fluorinated analogs .

Structural Impact :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve membrane permeability and reduce steric hindrance compared to chlorine .

Adamantane vs. Bicyclic Moieties

Example Compounds :

1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea: Bicyclo[2.2.1]heptane (norbornane) reduces lipophilicity (logP ~3.2) compared to adamantane (logP ~4.5), improving aqueous solubility but compromising blood-brain barrier penetration .

1,1'-(1,6-Hexanediyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea}: Bicyclic systems enable dimeric structures with enhanced hydrogen-bonding networks, increasing thermal stability (melting point >300°C) compared to monomeric adamantane-ureas .

Functional Implications :

  • Adamantane’s bulkiness enhances receptor binding in hydrophobic pockets (e.g., cannabinoid receptors), whereas bicyclic systems may favor flat, planar interactions .

Urea vs. Thiourea Derivatives

Key Comparisons :

1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea : Thiourea analogs exhibit stronger hydrogen-bond acceptor capacity (S vs. O) but lower metabolic stability due to susceptibility to oxidation. Crystallographic data show elongated C=S bonds (1.68 Å) vs. C=O (1.23 Å), altering molecular packing .

1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea : Demonstrated antibacterial activity (MIC = 8 µg/mL against S. aureus) superior to urea analogs, likely due to enhanced membrane disruption via sulfur interactions .

Biological Activity

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a compound of interest due to its potential therapeutic applications, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique adamantane structure, which is known for enhancing the pharmacokinetic profiles of various drugs. The presence of a cyclopropyl group and a fluorophenyl moiety contributes to its biological activity.

Pharmacological Effects

Research indicates that compounds with adamantane and urea linkages exhibit significant inhibition of sEH, an enzyme involved in the metabolism of bioactive lipids. This inhibition has been linked to therapeutic effects in models of hypertension, inflammation, and pain management.

Table 1: Summary of Biological Activities

Activity TypeObservations
sEH InhibitionPotent inhibition observed in vitro and in vivo studies
Antinociceptive EffectsReduction in hyperalgesia in animal models
Anti-inflammatory PropertiesSignificant reduction in inflammatory markers

Metabolic Studies

In vitro and in vivo studies have demonstrated that the metabolism of this compound involves cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include oxidation on the adamantyl moiety and cleavage of the urea nitrogen atoms.

Case Study: Metabolic Profile
A study reported that the major metabolites identified were active but exhibited reduced potency compared to the parent compound. For instance, hydroxylated metabolites were detected in rodent blood but not in urine, indicating selective retention and potential therapeutic efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications to the urea linkage and substitution patterns on the phenyl ring significantly affect biological activity. For example, variations in the cyclopropyl group have been linked to enhanced potency against sEH.

Table 2: Structure-Activity Relationship Findings

Compound VariantIC50 (µM)Remarks
This compound0.08Strong sEH inhibitor
1-(Adamantan-1-yl)-3-(4-bromophenyl)urea0.12Moderate activity
1-(Adamantan-1-yl)-3-(phenyl)urea0.25Reduced potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.